Product packaging for 4-(Piperidin-4-ylidenemethyl)pyridine(Cat. No.:)

4-(Piperidin-4-ylidenemethyl)pyridine

Cat. No.: B13877383
M. Wt: 174.24 g/mol
InChI Key: SSMDDWUSINZNLA-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) and Pyridine (B92270) Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are of immense importance in organic chemistry and biology. researchgate.net Among the most significant are the six-membered nitrogen-containing heterocycles, piperidine and pyridine. researchgate.net

Piperidine is a saturated heterocycle with the formula C₅H₁₁N. It consists of a six-membered ring with five methylene (B1212753) bridges (–CH₂–) and one amine bridge (–NH–). ijnrd.org First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the compound responsible for the pungency of black pepper, piperidine is a ubiquitous scaffold in numerous natural alkaloids, including coniine and lobeline. wikipedia.orguomustansiriyah.edu.iq Structurally, the piperidine ring is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize angular and torsional strain. wikipedia.orgias.ac.in In this conformation, the hydrogen atom on the nitrogen can occupy either an axial or an equatorial position, with the equatorial conformation generally being more stable. wikipedia.orgrsc.org The piperidine nucleus is a fundamental building block in the pharmaceutical industry, present in drugs across more than twenty classes. ijnrd.orgnih.gov

Pyridine (C₅H₅N), by contrast, is the aromatic counterpart to piperidine. Its structure resembles benzene (B151609) with one methine group (–CH=) replaced by a nitrogen atom. nih.gov This substitution makes pyridine a basic, polar, and water-miscible compound. nih.gov The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, which imparts basicity and the ability to act as a hydrogen bond acceptor, a critical feature for receptor binding in medicinal chemistry. nih.gov First isolated in 1846, also by Thomas Anderson, the pyridine ring is a key component in a vast number of pharmaceuticals and natural products, including vitamins like niacin (nicotinic acid). uomustansiriyah.edu.iqnih.gov Its aromaticity confers significant thermal stability. researchgate.net

The table below summarizes some key properties of the parent heterocycles.

PropertyPiperidinePyridine
Chemical Formula C₅H₁₁NC₅H₅N
Molar Mass 85.15 g·mol⁻¹79.10 g·mol⁻¹
Appearance Colorless liquidColorless liquid
Boiling Point 106 °C115 °C
Acidity (pKa) 11.22 (of conjugate acid)5.25 (of conjugate acid)
Structure Saturated, non-planar (chair conformation)Aromatic, planar

Structural Characteristics of the 4-(Piperidin-4-ylidenemethyl)pyridine Moiety

The structure of this compound is defined by the linkage of the piperidine and pyridine rings through an exocyclic double bond, specifically a methylidene bridge (–CH=). This linkage creates a unique hybrid molecule with distinct structural features.

The core components are:

A piperidine ring , which is expected to adopt a stable chair conformation. ias.ac.in

A pyridine ring , which is aromatic and planar. nih.gov

An exocyclic C=C double bond connecting the C4 position of the piperidine ring to the methyl group attached to the C4 position of thepyridine ring.

Historical Context of Research on Piperidine-Pyridine Hybrid Systems

The deliberate synthesis of hybrid molecules containing both piperidine and pyridine rings is a logical extension of the long history of these two heterocycles in medicinal chemistry. Following the isolation and structural elucidation of piperidine and pyridine in the mid-19th century, their derivatives quickly became subjects of intense investigation. wikipedia.orgnih.gov

By the 20th century, the piperidine ring was recognized as a "privileged scaffold," appearing in a multitude of natural products with potent biological activity and subsequently in synthetic drugs. nih.govscielo.org.mx Similarly, the pyridine ring was identified as a key pharmacophore, often used as a bioisosteric replacement for phenyl rings to improve properties like water solubility and metabolic stability. nih.gov

The concept of creating hybrid molecules by linking these two valuable scaffolds emerged as a rational drug design strategy. Researchers aimed to combine the conformational flexibility and basicity of the piperidine unit with the aromatic and hydrogen-bonding properties of the pyridine ring. This approach has led to the development of numerous compounds explored for a wide range of applications, demonstrating that the combination of these two nuclei holds a distinct and important position in medicinal chemistry. researchgate.netnih.gov

Current Research Landscape and Future Directions in Chemical Synthesis and Characterization

The contemporary research landscape for piperidine-pyridine hybrid systems is vibrant and primarily focused on medicinal chemistry and the development of novel therapeutic agents. Scientists continue to synthesize new derivatives, exploring how different substituents and linker types between the two rings affect biological activity. scielo.org.mxnih.gov These hybrid molecules have been investigated for a variety of targets. researchgate.net

Chemical Synthesis: The most common and direct method for synthesizing this compound and its derivatives is the Wittig reaction . nih.govorganic-chemistry.org This powerful olefination reaction involves the coupling of a carbonyl compound with a phosphorus ylide. For this specific target molecule, the synthesis would typically proceed as follows:

Preparation of the Phosphorus Ylide: 4-Picolyl chloride (4-(chloromethyl)pyridine) is reacted with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. This salt is then treated with a strong base (e.g., n-butyllithium, sodium hydride) to generate the corresponding pyridyl-phosphorus ylide. udel.edu

The Wittig Reaction: The ylide is then reacted with a suitable N-protected piperidin-4-one (e.g., N-Boc-4-piperidone). The ylide attacks the carbonyl carbon of the piperidone, leading to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene (the ylidene bridge) and triphenylphosphine oxide. organic-chemistry.orgkhanacademy.org

Deprotection: The final step involves the removal of the protecting group (e.g., Boc group via acid treatment) from the piperidine nitrogen to yield the final compound.

An alternative approach is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) ester instead of a phosphonium salt and often provides better yields and easier purification.

Characterization: The structural characterization of this compound and its analogs relies on a suite of modern spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. researchgate.net The spectra would show characteristic signals for both the piperidine and pyridine rings. For instance, the aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.6 ppm), while the aliphatic protons of the piperidine ring would be found upfield (δ 1.5-3.0 ppm). ipb.ptchemicalbook.com The vinylic proton of the methylidene bridge would have a characteristic chemical shift in the alkene region (δ 5.0-6.0 ppm).

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretch of the piperidine, C-H stretches for both aliphatic and aromatic protons, and the C=C stretch of the ylidene bridge.

The table below provides predicted ¹H NMR chemical shifts for the parent compound, based on data from analogous structures.

Proton(s)RingPredicted Chemical Shift (δ, ppm)
H-2', H-6'Pyridine~8.5
H-3', H-5'Pyridine~7.2
=CH-Bridge~5.5
H-2, H-6Piperidine~2.8
H-3, H-5Piperidine~2.4
-NH-PiperidineVariable (broad)

Future directions in this field will likely involve the development of more efficient and stereoselective synthetic methods, including catalytic approaches. nih.gov There is also growing interest in exploring the conformational dynamics of these hybrid systems and how they influence receptor binding and biological function, utilizing advanced computational and experimental techniques.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B13877383 4-(Piperidin-4-ylidenemethyl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(piperidin-4-ylidenemethyl)pyridine

InChI

InChI=1S/C11H14N2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

SSMDDWUSINZNLA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1=CC2=CC=NC=C2

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Piperidin 4 Ylidenemethyl Pyridine

Reactivity of the Piperidine (B6355638) Nitrogen.

The nitrogen atom in the piperidine ring possesses a lone pair of electrons, which defines its nucleophilic and basic character. This allows for a variety of reactions that modify the piperidine moiety.

N-Functionalization and Protecting Group Strategies.

The secondary amine of the piperidine ring is a common site for functionalization, such as N-alkylation, to introduce various substituents. These reactions typically involve the nucleophilic attack of the nitrogen on an alkyl halide or another suitable electrophile. researchgate.netnih.gov The stereochemistry of such alkylation reactions can be influenced by the existing substituents on the piperidine ring, often showing a preference for the introduction of the new alkyl group to a specific face of the ring. acs.orgacs.org

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability and facile removal under acidic conditions.

Table 1: Common Protecting Groups for Secondary Amines

Protecting Group Abbreviation Common Reagents for Introduction Common Reagents for Removal
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Trifluoroacetic acid (TFA), HCl
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate H₂/Pd, HBr/acetic acid
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Piperidine, DBU
Acetyl Ac Acetic anhydride, Acetyl chloride Acid or base hydrolysis

Role as a Nucleophile in Organic Transformations.

The lone pair of electrons on the piperidine nitrogen makes it an effective nucleophile. wikipedia.org This property is harnessed in numerous organic transformations. For instance, piperidine and its derivatives are known to react with ketones and aldehydes to form enamines, which are versatile intermediates in carbon-carbon bond-forming reactions, such as the Stork enamine alkylation. wikipedia.org

Furthermore, the piperidine nitrogen can act as a nucleophile in substitution reactions. It can participate in nucleophilic aromatic substitution (SNAr) with highly activated aromatic or heteroaromatic systems. nih.govrsc.org Studies on the reactions between substituted pyridinium (B92312) ions and piperidine show that piperidine adds to the electron-deficient ring, initiating a substitution cascade. nih.gov Similarly, it can displace leaving groups from vinylic systems, such as 3-halogenocyclohex-2-enones, in nucleophilic vinylic substitution reactions. rsc.org

Basic Properties and Protonation Equilibria.

Consistent with secondary amines, the piperidine nitrogen is basic. It readily accepts a proton from an acid to form a positively charged piperidinium (B107235) ion. The pKa of protonated piperidine is approximately 11.22, indicating it is a stronger base than its aromatic counterpart, pyridine (B92270). wikipedia.org This basicity is a key feature of its chemical profile and influences its behavior in biological systems and its application in synthesis.

This property is frequently utilized in organic synthesis, where piperidine serves as a common base. A prominent example is its use in the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group in solid-phase peptide synthesis. wikipedia.org The piperidine acts as a base to abstract a proton, initiating an elimination reaction that cleaves the protecting group and liberates the free amine on the growing peptide chain.

Transformations of the Exocyclic Carbon-Carbon Double Bond.

The exocyclic C=C double bond in 4-(piperidin-4-ylidenemethyl)pyridine is conjugated with the electron-withdrawing pyridine ring. This electronic feature significantly influences its reactivity, particularly its behavior in addition reactions.

Electrophilic Addition Reactions.

Typical electrophilic addition reactions, where the alkene's π-bond acts as a nucleophile to attack an electrophile (like HBr or Br₂), are generally disfavored for this compound. libretexts.orgchemistrysteps.com The electron-withdrawing nature of the adjacent pyridine ring deactivates the double bond towards attack by electrophiles by reducing its electron density. This makes the alkene a poor nucleophile.

Instead, the polarization of the double bond by the pyridine ring renders the β-carbon atom electrophilic. Consequently, the double bond is susceptible to nucleophilic attack, particularly through a conjugate addition (Michael addition) mechanism. rsc.org Olefinic N-heterocycles, such as 4-vinylpyridine, are known to be effective Michael acceptors, readily reacting with a wide range of nucleophiles. nih.govnih.govacs.org Therefore, while direct electrophilic addition is not a characteristic reaction, the double bond is highly reactive towards nucleophiles.

Hydrogenation of the Olefinic Linkage.

The exocyclic carbon-carbon double bond can be reduced to a single bond via catalytic hydrogenation. This transformation involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst.

Table 2: Catalysts for Hydrogenation Reactions

Catalyst Typical Substrates Reaction Conditions Selectivity Notes
Palladium on Carbon (Pd/C) Alkenes, Alkynes, Aromatic rings Low to high pressure H₂, Room to elevated temp. Highly active; can reduce pyridine ring under forcing conditions. researchgate.net
Platinum(IV) Oxide (PtO₂) Alkenes, Aromatic rings H₂, Acetic Acid, 50-70 bar Effective for pyridine ring hydrogenation. researchgate.net
Rhodium on Carbon (Rh/C) Aromatic and Heteroaromatic rings H₂, often under pressure Often used for aromatic ring reduction. researchgate.net

The hydrogenation of this compound presents a selectivity challenge. Both the exocyclic C=C double bond and the pyridine ring are susceptible to reduction. Generally, isolated double bonds are hydrogenated under milder conditions (e.g., lower H₂ pressure and temperature) than those required to reduce a stable aromatic ring like pyridine. researchgate.netnih.gov Therefore, selective hydrogenation of the olefinic linkage to yield 4-(piperidin-4-ylmethyl)pyridine (B2689376) is feasible by carefully controlling the reaction conditions, such as using a less active catalyst or milder temperature and pressure, thereby leaving the pyridine ring intact. Conversely, under more forcing conditions (higher pressure, temperature, and more active catalysts like Rh/C or Ru/C), complete reduction of both the double bond and the pyridine ring can be achieved to produce 4-(piperidin-4-ylmethyl)piperidine. cjcatal.comacs.org

Cycloaddition Reactions

The exocyclic double bond in this compound, being in conjugation with the electron-withdrawing pyridine ring, imparts characteristics similar to that of a vinylpyridine. This structure makes the compound a potential candidate for several types of cycloaddition reactions, most notably the Diels-Alder reaction and Michael addition.

Diels-Alder Reactions: The double bond in vinyl-substituted aza-aromatic compounds can function as a dienophile in [4+2] cycloaddition reactions. digitellinc.comresearchgate.net Thermal Diels-Alder reactions involving vinylpyridines often require elevated temperatures and may result in low yields and poor regioselectivity. rsc.orgacs.org However, the reaction's efficiency can be significantly improved through Lewis acid catalysis. Complexation of a Lewis acid (e.g., BF₃·OEt₂) to the pyridine nitrogen enhances the electron-withdrawing nature of the ring, thereby activating the vinyl group as a dienophile. rsc.org This promotion allows reactions to proceed at lower temperatures with higher yields and improved regioselectivity, making it a synthetically useful method for creating complex cyclohexyl-appended aza-arenes. rsc.orgresearchgate.net For this compound, a similar Lewis acid-promoted reaction with an electron-rich diene would be the expected pathway for [4+2] cycloaddition.

Michael Additions: The electron-deficient nature of the exocyclic double bond also makes it a suitable Michael acceptor. Olefinic N-heterocycles, including vinylpyridines, are known to undergo conjugate addition reactions with a variety of nucleophiles. nih.gov This reaction involves the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. In the case of this compound, the piperidine nitrogen could act as an intramolecular nucleophile under certain conditions, though intermolecular additions with external nucleophiles are more commonly reported for analogous systems. rsc.org The resulting anionic intermediates can be trapped by electrophiles, allowing for further functionalization. nih.gov

Reaction TypeSubstrate ExampleReagents/ConditionsProduct TypeReference(s)
Diels-Alder 4-Vinylpyridine & IsopreneBF₃·OEt₂, CH₂Cl₂, 25 °C, 24 h4-(4-Methylcyclohex-3-en-1-yl)pyridine rsc.org
Diels-Alder 2-Vinylpyridine & Butadiene175-180 °C, 20 h4-(α-Pyridyl)-cyclohexene-1 acs.org
Michael Addition 2-VinylpyridineMalonate esters, baseAdduct of malonate to the vinyl group nih.gov
Michael Addition 1,2-di-(2-pyridyl)ethyleneOrganolithium nucleophilesAdduct of nucleophile to the ethylene (B1197577) bridge nih.govnsf.gov

Chemical Behavior of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This electronic character dictates its behavior in substitution, oxidation, and reduction reactions.

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS): The pyridine ring is strongly deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atom withdraws electron density from the ring, and under the acidic conditions often required for EAS, the nitrogen is protonated, further increasing this deactivation. quora.comyoutube.com When reactions do occur, they require harsh conditions and substitution is directed to the C-3 and C-5 positions (meta to the nitrogen). quora.com Attack at the C-2, C-4, or C-6 positions is disfavored because it leads to an unstable cationic intermediate where the positive charge is placed on the electronegative nitrogen atom. youtube.com

A strategy to facilitate electrophilic substitution, particularly at the C-4 position, involves the initial formation of a pyridine N-oxide. quimicaorganica.org The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions towards electrophiles. quora.com After the substitution reaction, the N-oxide can be reduced back to the pyridine. quimicaorganica.org

Nucleophilic Aromatic Substitution (NAS): In contrast to its resistance to EAS, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). stackexchange.comechemi.comyoutube.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com For this compound, the C-4 position is already substituted, making the C-2 and C-6 positions the primary sites for NAS, provided a suitable leaving group is present at one of these positions. In some cases, even hydride can act as a leaving group under forcing conditions with very strong nucleophiles, as seen in the Chichibabin reaction. youtube.comyoutube.com

Substitution TypePosition(s) of AttackReactivity Relative to BenzeneRationaleReference(s)
Electrophilic (EAS) C-3, C-5 (meta)Much lowerRing is electron-deficient; avoids placing positive charge on nitrogen in the intermediate. quora.comquora.com
Nucleophilic (NAS) C-2, C-6 (ortho)Much higherRing is electron-deficient; intermediate is stabilized by delocalization of negative charge onto nitrogen. stackexchange.comechemi.comyoutube.com

Oxidation and Reduction Reactions

Oxidation: The pyridine nitrogen atom can be readily oxidized to form the corresponding N-oxide using oxidizing agents such as peroxy acids. As mentioned, this transformation is synthetically useful for altering the reactivity of the pyridine ring. quimicaorganica.org Additionally, the methylene (B1212753) carbon of the ylidenemethyl group, being in a position analogous to a benzylic carbon, could be susceptible to oxidation. A novel method involves the conversion of 4-alkylpyridines into alkylidene dihydropyridines (ADHPs), which can then undergo oxidation to form 4-acylpyridines. yorku.cayorku.cacore.ac.uk

Reduction: The pyridine ring of this compound can be fully reduced to a second piperidine ring, forming a 4,4'-bipiperidine (B102171) derivative. This is typically achieved through catalytic hydrogenation. A variety of heterogeneous catalysts, such as Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃), Palladium on carbon (Pd/C), and Ruthenium-based catalysts, are effective for this transformation, although they often require elevated pressures and temperatures. rsc.orgresearchgate.netnih.gov The reaction conditions can sometimes be tailored for selectivity. For instance, in compounds containing both a pyridine ring and a vinyl group, hydrogenation can sometimes reduce both functionalities simultaneously. rsc.orgacs.org Chemical reducing agents like samarium diiodide (SmI₂) in the presence of water have also been shown to reduce pyridines to piperidines under mild conditions. clockss.org Furthermore, transfer hydrogenation using a rhodium catalyst and a hydrogen donor like formic acid can reduce pyridinium salts to piperidines or tetrahydropyridines. liv.ac.uk

TransformationMoietyReagents/ConditionsProductReference(s)
Oxidation Pyridine NitrogenPeroxy acids (e.g., m-CPBA)Pyridine N-oxide quimicaorganica.org
Oxidation Methylene Group (via ADHP)Air oxidation of ADHP intermediate4-Acylpyridine derivative yorku.cayorku.ca
Reduction Pyridine Ring & Double BondCatalytic Hydrogenation (e.g., Rh₂O₃, H₂)4-(Piperidin-4-ylmethyl)piperidine rsc.org
Reduction Pyridine RingSamarium diiodide (SmI₂), H₂OPiperidine derivative clockss.org
Reduction Pyridinium Salt[Cp*RhCl₂]₂, HCOOH-Et₃NPiperidine or Tetrahydropyridine liv.ac.uk

Derivatization Strategies on Peripheral Moieties of the Compound

The peripheral moieties of this compound, namely the piperidine ring and the exocyclic double bond, offer numerous opportunities for chemical derivatization to modify the compound's properties.

Piperidine Ring Derivatization: The secondary amine within the piperidine ring is a primary site for functionalization. It can readily undergo N-alkylation or N-acylation reactions. N-alkylation can be achieved with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. These reactions are fundamental in medicinal chemistry for modulating the polarity, basicity, and pharmacological profile of piperidine-containing molecules. researchgate.net The piperidine nitrogen can also be used to form enamines from ketones. wikipedia.org

Exocyclic Double Bond Derivatization: The exocyclic double bond is another key site for modification.

Hydrogenation: As discussed in the reduction section, the double bond can be selectively or non-selectively hydrogenated to a single bond, typically using catalytic methods like Pd/C with H₂. mdpi.com This would convert the ylidenemethyl bridge to a methyl bridge.

Halogenation and Hydrohalogenation: The double bond can react with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) via electrophilic addition to introduce halogen atoms, providing a handle for subsequent nucleophilic substitution reactions.

Allylation: Palladium-catalyzed allylation reactions have been developed for 4-alkylpyridines, proceeding through alkylidene dihydropyridine (B1217469) intermediates. nih.gov A similar strategy could potentially be adapted to functionalize the methylene carbon adjacent to the pyridine ring.

These derivatization strategies allow for the synthesis of a wide array of analogues of this compound, enabling the systematic exploration of structure-activity relationships in various chemical and biological contexts.

Spectroscopic and Structural Elucidation of 4 Piperidin 4 Ylidenemethyl Pyridine and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the intramolecular and intermolecular interactions within a molecule. By analyzing the absorption of infrared radiation, which corresponds to the vibrational modes of specific bonds, a unique spectral fingerprint of the compound can be obtained.

The FTIR spectrum of 4-(Piperidin-4-ylidenemethyl)pyridine is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine (B6355638) ring, the pyridine (B92270) ring, and the exocyclic ylidenemethyl bridge.

N-H and C-H Stretching Region (2800-3500 cm⁻¹): A moderately broad absorption band is anticipated in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine in the piperidine ring. researchgate.net The aromatic C-H stretching vibrations of the pyridine ring are expected to appear as weaker bands between 3000 and 3100 cm⁻¹. pw.edu.pl Just below 3000 cm⁻¹, a series of stronger bands corresponding to the asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds (CH₂) within the piperidine ring will be present, typically in the 2850-2950 cm⁻¹ range. researchgate.netresearchgate.net

Double Bond Region (1500-1700 cm⁻¹): This region is particularly diagnostic. A band around 1650 cm⁻¹ can be assigned to the C=C stretching vibration of the exocyclic double bond in the ylidenemethyl bridge. The characteristic C=C and C=N ring stretching vibrations of the pyridine moiety are expected to produce a pattern of sharp bands, typically around 1600, 1550, 1480, and 1440 cm⁻¹. pw.edu.plelixirpublishers.com

Fingerprint Region (<1500 cm⁻¹): This complex region contains a wealth of structural information. The scissoring (bending) vibrations of the CH₂ groups in the piperidine ring are expected around 1450 cm⁻¹. researchgate.net The C-N stretching vibration of the piperidine ring typically appears in the 1100-1200 cm⁻¹ range. researchgate.net Various in-plane and out-of-plane bending vibrations for the aromatic C-H bonds and ring deformation modes of the pyridine ring also occur here, providing a unique pattern for the substitution.

Predicted FTIR Data for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (Piperidine)3300 - 3500
Aromatic C-H Stretch (Pyridine)3000 - 3100
Aliphatic C-H Stretch (Piperidine)2850 - 2950
C=C Stretch (Alkene Bridge)~1650
C=C, C=N Ring Stretch (Pyridine)~1600, 1550, 1480, 1440
CH₂ Bend (Piperidine)~1450
C-N Stretch (Piperidine)1100 - 1200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration, the precise connectivity and environment of each proton and carbon atom can be determined.

The ¹H NMR spectrum provides detailed information about the different types of protons in the molecule.

Aromatic Region (Pyridine Protons): The protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The two protons ortho to the nitrogen (H-2', H-6') would be the most deshielded, appearing as a doublet around 8.5-8.7 ppm. The two protons meta to the nitrogen (H-3', H-5') would appear as another doublet, slightly upfield, around 7.2-7.4 ppm. rsc.orgcarleton.ca

Vinylic Region (Ylidenemethyl Proton): The single proton on the exocyclic double bond (=CH-) is expected to resonate as a singlet (or a finely split triplet due to allylic coupling) in the vinylic region, typically between 6.0 and 6.5 ppm.

Aliphatic Region (Piperidine Protons): The protons on the piperidine ring would appear in the upfield region. The four protons on the carbons adjacent to the nitrogen (H-2, H-6) are expected around 2.8-3.2 ppm. chemicalbook.com The four protons on the carbons beta to the nitrogen (H-3, H-5), which are adjacent to the double bond, would be slightly deshielded and are expected around 2.4-2.7 ppm. These signals would likely appear as complex multiplets or overlapping triplets.

N-H Proton: The amine proton (N-H) signal is typically a broad singlet and its chemical shift is highly variable depending on solvent, concentration, and temperature, but can be expected in the 1.5-4.0 ppm range. tau.ac.il This peak may disappear upon D₂O exchange.

Predicted ¹H NMR Data for this compound
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
H-2', H-6' (Pyridine)8.5 - 8.7Doublet (d)
H-3', H-5' (Pyridine)7.2 - 7.4Doublet (d)
=CH- (Vinylic)6.0 - 6.5Singlet (s)
H-2, H-6 (Piperidine α to N)2.8 - 3.2Multiplet (m)
H-3, H-5 (Piperidine β to N)2.4 - 2.7Multiplet (m)
N-H (Piperidine)1.5 - 4.0Broad Singlet (br s)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic and Alkene Carbons: The carbons of the pyridine ring and the double bond are expected in the downfield region (115-155 ppm). The carbons ortho to the nitrogen (C-2'/C-6') are typically found around 149-151 ppm, while the carbons meta to the nitrogen (C-3'/C-5') appear around 120-125 ppm. rsc.orgresearchgate.net The ipso-carbon (C-4'), to which the ylidenemethyl group is attached, would be found around 145-150 ppm. For the alkene bridge, the quaternary carbon attached to the piperidine ring (C-4) and the vinylic carbon (=CH-) would have distinct chemical shifts, predicted to be around 135-145 ppm and 115-125 ppm, respectively. oregonstate.edu

Aliphatic Carbons: The piperidine ring carbons appear in the upfield region. The carbons adjacent to the nitrogen (C-2/C-6) are expected around 45-50 ppm, while the carbons beta to the nitrogen (C-3/C-5) would be found further upfield, around 30-35 ppm. ipb.ptscispace.com

Predicted ¹³C NMR Data for this compound
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2', C-6' (Pyridine)149 - 151
C-4' (Pyridine)145 - 150
C-3', C-5' (Pyridine)120 - 125
C-4 (Piperidine, Quaternary Alkene)135 - 145
=CH- (Vinylic)115 - 125
C-2, C-6 (Piperidine)45 - 50
C-3, C-5 (Piperidine)30 - 35

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily between protons on adjacent carbons (³J coupling). Key expected correlations would include those between the adjacent aromatic protons on the pyridine ring (H-2' with H-3' and H-5' with H-6') and between the adjacent aliphatic protons on the piperidine ring (H-2 with H-3 and H-5 with H-6). rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal (e.g., the signal at ~8.6 ppm to the carbon at ~150 ppm for H-2'/C-2'). nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. ipb.ptyoutube.com For this compound, the most informative correlation would be from the vinylic proton (=CH-) to the pyridine carbons (C-3'/C-5' and C-4') and to the piperidine carbons (C-3/C-5 and the quaternary C-4). This would unequivocally prove the connection of the piperidine and pyridine rings through the ylidenemethyl bridge. acs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₄N₂), the exact molecular weight is 174.1157 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 174. The fragmentation of piperidine-containing compounds is often directed by the nitrogen atom. nih.gov A common fragmentation pathway is the loss of a single hydrogen atom to give a stable iminium ion, resulting in a strong [M-1]⁺ peak at m/z 173, which is often the base peak. miamioh.edu

Another characteristic fragmentation pathway for piperidines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a fragment at m/z 145. Further fragmentation could involve cleavage at the bond connecting the ylidenemethyl bridge to the piperidine ring, which could generate a pyridinylmethyl cation at m/z 92 or a piperidinylidene radical cation at m/z 82. The analysis of these characteristic fragments allows for the confirmation of both the piperidine and pyridine substructures within the molecule.

Predicted Mass Spectrometry Data for this compound
Fragment Predicted m/z
[M]⁺• (Molecular Ion)174
[M-H]⁺173
[M-C₂H₅]⁺ (α-cleavage)145
[C₅H₄N-CH₂]⁺ (Pyridinylmethyl cation)92
[C₅H₈N]⁺ (Piperidinylidene cation)82

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis and Charge Transfer Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for investigating the chromophoric systems within a molecule and probing electronic transitions. For this compound and its derivatives, UV-Vis analysis reveals transitions characteristic of the pyridine ring, such as π→π* and n→π* transitions. The extended conjugation in the ylidenemethyl bridge can influence the position and intensity of these absorption bands.

Furthermore, the electronic properties of the piperidine and pyridine moieties allow these compounds to participate in charge-transfer (CT) interactions. The reaction of electron-donating species like 4-benzylpiperidine, a structurally related compound, with electron acceptors results in the formation of charge-transfer complexes that are readily detectable by the appearance of new, often broad, absorption bands in the visible region of the spectrum. researchgate.nethbku.edu.qa These CT bands are not present in the spectra of the individual donor or acceptor molecules. The energy of the charge transfer (ECT) can be determined from the absorption maximum (λmax) of the CT band.

In the context of metal complexes, pyridine derivatives can exhibit metal-to-ligand charge transfer (MLCT) transitions, which typically appear as strong absorption bands in the visible region. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental findings by calculating theoretical UV-visible spectra and helping to assign the observed electronic transitions. nanobioletters.com

Table 1: Representative Electronic Transitions in Pyridine and Piperidine Derivatives

Compound TypeTransition TypeTypical λmax Range (nm)Notes
Pyridine Derivativesπ→π200-280Involves excitation of electrons in the aromatic π system.
Pyridine Derivativesn→π270-300Weaker transition involving non-bonding electrons on the nitrogen atom.
Charge-Transfer ComplexesDonor-Acceptor CT400-700Broad bands characteristic of the complex formation. researchgate.nethbku.edu.qa
Metal ComplexesMLCT300-500Observed in complexes with transition metals. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides invaluable data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Crystal structures of related piperidine-containing molecules frequently show the piperidine ring adopting a stable chair conformation. chemrevlett.comnih.gov The substituents on the ring can occupy either axial or equatorial positions, and in some cases, both conformers can co-crystallize in the same unit cell. nih.gov The presence of bulky substituents can lead to significant rotation between the piperidine and adjacent aromatic rings, as evidenced by the dihedral angles observed in the crystal structure. nih.gov For instance, in one study of a substituted piperidine derivative, the dihedral angle between the mean planes of the piperidine and an attached quinoline (B57606) ring was found to be 76.83 (13)°. nih.gov Similarly, crystallographic studies of pyridine derivatives provide detailed geometric parameters, confirming aspects such as the planarity of the aromatic ring and the E/Z configuration of exocyclic double bonds. researchgate.net

Table 2: Example Crystallographic Data for a Piperidine Derivative

ParameterValueReference
Compound1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)7.1606(6) researchgate.net
b (Å)10.4832(8) researchgate.net
c (Å)14.6933(12) researchgate.net
α (°)100.870(2) researchgate.net
β (°)97.046(2) researchgate.net
γ (°)94.549(2) researchgate.net

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions based on crystallographic data. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. scribd.com

Table 3: Hirshfeld Surface Analysis Contact Contributions for a Pyridine Derivative

Interaction TypeContribution (%)Description
H···H46.1Represents van der Waals forces and non-specific contacts. nih.gov
N···H/H···N20.4Indicative of N—H···N hydrogen bonding. nih.gov
C···H/H···C17.4Represents weak C—H···π and other van der Waals contacts. nih.gov
Other16.1Includes contributions from other heteroatoms (e.g., S, C). nih.gov

Surface Spectroscopic Techniques for Thin Film and Adsorbate Characterization

When this compound is deposited as a thin film or adsorbed onto a surface, specialized surface-sensitive techniques are required to probe its structure, orientation, and electronic properties at the interface.

IRRAS is a highly sensitive vibrational spectroscopy technique used to study molecular adsorbates on reflective surfaces. By analyzing the intensity of infrared bands corresponding to specific vibrational modes, one can deduce the orientation of the adsorbed molecules relative to the surface. According to the surface selection rules for metals, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly active in the IRRAS spectrum. Studies on related molecules, such as 4-methoxypyridine (B45360) adsorbed on palladium, have used a similar technique (ATR-SEIRAS) to show that the pyridine derivative adopts an edge-tilted orientation. rsc.org This orientation can change in response to external stimuli, such as the electrochemical potential. rsc.org

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. diva-portal.org For this compound, XPS can distinguish between the nitrogen atom in the saturated piperidine ring and the aromatic pyridine ring due to their different chemical environments, which results in a measurable chemical shift in the N 1s core-level binding energy. Comparative studies on piperidinium (B107235) and pyridinium (B92312) ionic liquids have shown that the electronic environment of the cationic nitrogen is similar in both, but the heteroaromatic carbon in the pyridinium ring is more positively charged due to charge delocalization, leading to a higher C 1s binding energy. rsc.org XPS is thus invaluable for characterizing the chemical integrity and electronic structure of thin films and adsorbates. researchgate.net

Table 4: Typical N 1s Binding Energies for Nitrogen Environments

Nitrogen EnvironmentTypical N 1s Binding Energy (eV)Notes
Piperidinic Nitrogen (Aliphatic Amine)~399.0 - 401.0Reflects a saturated, sp³-hybridized environment.
Pyridinic Nitrogen (Aromatic Imine)~398.5 - 400.0Lower binding energy compared to quaternary N due to sp² character.
Quaternary/Protonated Nitrogen (N+)~401.0 - 403.0Higher binding energy due to positive charge. rsc.org

NEXAFS, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful tool for probing the unoccupied electronic structure of molecules. stanford.edudiamond.ac.uk The technique is element-specific, allowing for the separate investigation of the C, N, and other elemental K- or L-edges. High-resolution NEXAFS spectra of pyridine reveal distinct resonances corresponding to the excitation of 1s core electrons into unoccupied molecular orbitals, primarily the π* and σ* orbitals of the aromatic ring. researchgate.net The first prominent peak in the C 1s and N 1s spectra of pyridine is assigned to the 1s → π* transition. researchgate.net The polarization dependence of these resonances can be used to determine the orientation of the pyridine ring with high precision when the molecule is adsorbed on a surface. nih.gov NEXAFS is particularly sensitive to changes in chemical bonding, making it an excellent probe for studying molecule-surface interactions. nih.gov

Scanning Tunneling Microscopy (STM) for Surface Morphology

Scanning Tunneling Microscopy (STM) is a powerful surface science technique capable of imaging surfaces at the atomic level. It provides detailed insights into the adsorption, self-assembly, and electronic properties of molecules on conductive substrates. While direct STM studies specifically focused on this compound are not extensively documented in publicly available research, the behavior of related pyridine derivatives under STM analysis provides a strong framework for understanding how this molecule would interact with and arrange itself on various surfaces.

STM operates by scanning a sharp conductive tip over a surface, maintaining a constant tunneling current between the tip and the sample. The resulting topographic image reveals the arrangement of individual molecules, providing valuable data on their orientation, packing, and the formation of ordered supramolecular structures. Furthermore, Scanning Tunneling Spectroscopy (STS), a related technique, can probe the local density of electronic states (LDOS) of the molecules, offering information about their molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rsc.orguni-ulm.de

Studies on simpler pyridine compounds illustrate the type of detailed information that STM can yield:

Molecular Orientation and Conformation: Research on pyridine adsorbed on a Cu(110) surface has shown that STM can distinguish between different molecular conformations. nih.gov At very low coverages, both upright and tilted pyridine molecules were observed, with their relative populations changing as surface coverage increased. nih.gov For a larger molecule like this compound, STM could similarly be used to determine the orientation of the pyridine ring relative to the substrate and the conformation of the flexible piperidinylidenemethyl group.

Self-Assembly and Intermolecular Interactions: The self-assembly of molecules on a surface is driven by a delicate balance of molecule-substrate and molecule-molecule interactions. STM studies on 4-mercaptopyridine (B10438) and 4,4'-dithiodipyridine on Au(111) surfaces have revealed the formation of various structures, from molecular chains at low coverage to more complex triangular and island-like superstructures at higher concentrations. rsc.orguni-ulm.de These arrangements are governed by forces such as van der Waals interactions and potential hydrogen bonding. Given the structure of this compound, which includes a nitrogen atom in the piperidine ring capable of acting as a hydrogen bond acceptor, STM would be an ideal tool to visualize the specific supramolecular architectures it forms.

Electronic Properties: STS measurements provide crucial information on how the electronic structure of a molecule is affected by its adsorption on a surface. For instance, studies on tilted versus upright pyridine molecules on Cu(110) revealed differences in the energy of their lowest unoccupied π* orbitals. nih.gov Similarly, the LUMO position of 4-mercaptopyridine molecules was found to shift when they formed molecular chains, indicating electronic coupling between adjacent molecules. rsc.org For this compound, STS could map the spatial distribution of its frontier orbitals and determine the HOMO-LUMO gap of the adsorbed molecule, a critical parameter for its potential applications in molecular electronics.

The table below summarizes the potential applications of STM for the characterization of this compound, based on findings from related pyridine compounds.

Observable PhenomenonSTM/STS MeasurementExample from Related Pyridine DerivativesPotential Insights for this compound
Adsorption Geometry High-resolution topographic imagingPyridine on Cu(110) shows both tilted and upright orientations depending on surface coverage. nih.govDetermination of the orientation of the pyridine and piperidine rings with respect to the substrate.
Supramolecular Assembly Large-area topographic imaging4-Mercaptopyridine forms molecular chains on Au(111). rsc.org 4,4'-dithiodipyridine forms triangular motifs and islands. uni-ulm.deVisualization of self-assembled monolayers, potential formation of hydrogen-bonded networks, and packing arrangements.
Electronic Structure Scanning Tunneling Spectroscopy (dI/dV curves)The LUMO of tilted pyridine on Cu(110) is at 2.6 eV, while the upright species is at 2.3 eV. nih.govMeasurement of the HOMO-LUMO gap of the adsorbed molecule and mapping of its frontier molecular orbitals.
Surface Defects and Binding Sites Imaging at step edges and surface reconstructions4-Mercaptopyridine preferentially adsorbs at elbow sites of the Au(111) herringbone reconstruction. rsc.orgIdentification of preferential binding sites on the substrate, revealing the nature of molecule-substrate interactions.

By leveraging the capabilities of STM and STS, a comprehensive understanding of the surface behavior of this compound at the single-molecule level can be achieved. This includes elucidating its adsorption geometry, the nature of its intermolecular interactions, the resulting supramolecular structures, and its local electronic properties, all of which are fundamental to its application in materials science and nanotechnology.

Computational and Theoretical Studies of 4 Piperidin 4 Ylidenemethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy, offering insights into molecular stability, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nanobioletters.comresearchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying systems like 4-(Piperidin-4-ylidenemethyl)pyridine.

Geometry optimization using DFT seeks to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For piperidine (B6355638) and its derivatives, calculations often employ hybrid functionals such as B3LYP combined with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netresearchgate.net The optimization process for this compound would determine critical structural parameters. The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. nanobioletters.com The planarity of the exocyclic double bond and the orientation of the pyridine (B92270) ring relative to the piperidine moiety are key outcomes of this analysis.

Energy calculations provide the total electronic energy of the optimized structure, which is a measure of its stability. Furthermore, DFT can be used to calculate thermodynamic properties such as enthalpy and Gibbs free energy.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å)
C=C (exocyclic)1.34 - 1.36
C-N (piperidine)1.46 - 1.48
C=N (pyridine)1.33 - 1.35
C=C (pyridine)1.38 - 1.40
**Bond Angles (°) **
C-C-C (piperidine)109 - 112
C=C-C (vinyl)120 - 123
C-N-C (pyridine)116 - 118
Dihedral Angles (°)
C-C=C-C~180 (for planarity)

Note: These values are representative of typical results from DFT calculations on similar molecular structures and are intended for illustrative purposes.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations are instrumental in predicting and interpreting spectroscopic data. By computing the response of the molecule's electron density to external fields, various spectra can be simulated.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus. The results help in assigning experimental signals and confirming the molecule's connectivity and conformational state.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. This theoretical infrared spectrum allows for the assignment of experimental absorption bands to specific molecular motions, such as N-H stretching in the piperidine ring, C=C stretching of the exocyclic bond, and aromatic C-H bending of the pyridine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions. nanobioletters.com This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax). Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can reveal that the primary absorption bands arise from π→π* transitions within the conjugated system formed by the pyridine ring and the exocyclic double bond. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms without the need for direct experimental observation of transient species.

Transition State Characterization and Activation Barrier Determination

To understand how this compound might be synthesized or how it participates in chemical reactions, computational methods can be used to identify transition states (TS). A transition state represents the highest energy point along a reaction coordinate. By locating the TS structure and calculating its energy, the activation barrier (Ea) for the reaction can be determined. This barrier is the minimum energy required for the reaction to occur and is a key factor in determining the reaction rate. For reactions involving piperidine or pyridine derivatives, such as N-alkylation or electrophilic addition to the pyridine ring, DFT calculations can map the entire reaction pathway from reactants to products through the transition state.

Analysis of Electronic Mechanisms (e.g., Electrophilic/Nucleophilic Character, Bond Reactivity Indices)

The electronic character of a molecule governs its reactivity. Computational analyses provide several descriptors to predict how this compound will interact with other reagents.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. researchgate.net For this compound, the nitrogen atom of the pyridine ring would be identified as a region of negative potential, making it a likely site for electrophilic attack or protonation. Conversely, the N-H proton of the piperidine ring would show a positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The distribution and energy of the HOMO and LUMO are critical for predicting reactivity. nanobioletters.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. scispace.com

Bond Reactivity Indices: Fukui functions and other reactivity indices derived from conceptual DFT can be calculated to provide a quantitative measure of the reactivity at different atomic sites within the molecule, predicting the most probable locations for nucleophilic or electrophilic attack.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

PropertyDescriptionPredicted Characteristic for this compound
HOMO Energy Energy of the highest occupied molecular orbitalLocalized primarily on the piperidine ring and exocyclic double bond
LUMO Energy Energy of the lowest unoccupied molecular orbitalLocalized mainly on the pyridine ring system
HOMO-LUMO Gap Energy difference between HOMO and LUMOModerate gap, indicating reasonable kinetic stability
MEP Minimum Most negative potential (nucleophilic site)Located on the pyridine nitrogen atom
MEP Maximum Most positive potential (electrophilic site)Located on the piperidine N-H proton

Note: These characteristics are based on the general electronic properties of pyridine and piperidine moieties and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational landscapes and thermodynamic properties. nih.govmdpi.com

For this compound, MD simulations can be used to study:

Conformational Flexibility: Although the piperidine ring is expected to favor a chair conformation, MD simulations can explore the energy barriers and timescales for ring-flipping or transitions to other conformations like twist-boat forms.

Solvent Effects: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules arrange around the solute and influence its conformation and dynamics.

Rotational Barriers: The simulation can explore the rotation around the single bond connecting the piperidine ring to the ylidene-methyl group, providing information on the flexibility of this linkage.

These simulations are crucial for understanding how the molecule behaves in a realistic environment, such as in solution or when interacting with a biological target, providing a bridge between theoretical calculations and experimental observations. researchgate.net

Analysis of Electronic Properties and Chemical Bonding

In general, such computational analyses provide critical insights into the structure, reactivity, and potential applications of a molecule. The following sections outline the types of data that would be generated from these studies.

Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity.

For this compound, a theoretical study would typically calculate the energies of the HOMO and LUMO and the corresponding energy gap. This data provides a quantitative measure of its electronic stability and susceptibility to charge transfer.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

No specific experimental or theoretical data for these parameters for this compound could be located in the searched scientific literature.

Charge Distribution (e.g., Mulliken Charges) and Molecular Electrostatic Potential (MEP)

Understanding the distribution of electronic charge within a molecule is essential for predicting its sites of electrophilic and nucleophilic attack and its intermolecular interactions. Mulliken charge analysis is a computational method used to assign partial charges to individual atoms in a molecule, offering a picture of the charge distribution.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecular surface. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow areas usually denote regions of neutral potential. For this compound, an MEP map would reveal the most likely sites for chemical reactions and intermolecular bonding.

Table 2: Hypothetical Mulliken Charges for Selected Atoms of this compound

Atom Mulliken Charge (a.u.)
N (Pyridine) Data not available
N (Piperidine) Data not available
C (Exocyclic double bond) Data not available

Specific charge distribution data for this compound is not available in the reviewed literature.

Without dedicated computational studies on this compound, a detailed and scientifically accurate analysis as per the requested outline cannot be fully provided. The information presented here is based on the general principles of computational chemistry as they would apply to this molecule.

Potential Applications of 4 Piperidin 4 Ylidenemethyl Pyridine in Chemical Science

Role in Coordination Chemistry as a Ligand

The presence of both a pyridine (B92270) nitrogen and a piperidine (B6355638) nitrogen atom suggests that 4-(Piperidin-4-ylidenemethyl)pyridine can function as a versatile ligand in coordination chemistry. wikipedia.orgresearchgate.netnih.gov The pyridine ring offers a nitrogen atom with sp2 hybridization, which is a common coordination site for a wide range of transition metals. wikipedia.orgjscimedcentral.com The piperidine nitrogen, being an sp3-hybridized amine, also possesses a lone pair of electrons capable of forming coordinate bonds.

While specific studies on the use of this compound for small molecule activation have not been reported, the broader class of pyridine-containing ligands is known to form stable complexes with transition metals that can catalyze various reactions. wikipedia.org Transition metal complexes bearing pyridine-based ligands have been investigated for their potential to activate small molecules like H₂, O₂, and CO₂. The electronic properties of the metal center, which are crucial for such activations, can be fine-tuned by the ligand environment. The specific geometry and electronic nature of this compound could potentially support metal centers in oxidation states and coordination environments conducive to catalytic cycles. Further research would be needed to synthesize and characterize such complexes and to evaluate their catalytic activity.

Pyridine derivatives are extensively used as linkers in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). rsc.orgresearchgate.netmdpi.comnih.gov These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The ditopic nature of this compound, with two potential coordination sites, makes it a candidate for a building block in such supramolecular structures.

The geometry of the ligand, particularly the angle between the coordination vectors of the pyridine and piperidine nitrogens, would influence the topology of the resulting framework. Depending on the coordination preference of the metal ion and the reaction conditions, this ligand could potentially lead to the formation of 1D chains, 2D layers, or 3D frameworks. mdpi.com The flexibility of the piperidine ring could also introduce dynamic properties to the resulting MOFs. While numerous MOFs have been constructed from various dipyridyl and piperazine-based ligands, to date, no MOFs or CPs constructed specifically from this compound have been described in the literature. rsc.org

Table 1: Examples of Related Ligands Used in MOF/CP Synthesis

LigandResulting Structure TypeMetal Ion Examples
4,4'-Bipyridine3D Interpenetrated NetworksZn(II), Cd(II)
1,4-Bis(4-pyridylmethyl)piperazine2D and 3D Entangled MOFsCu(II), Zn(II), Cd(II)
4'-Pyridyl-2,2':6',2''-terpyridine3D Porous MaterialsFe(II)

This table presents data for structurally related compounds to illustrate the potential of pyridine-based ligands in MOF synthesis.

Potential as a Synthetic Intermediate for Novel Chemical Scaffolds

Pyridine and piperidine rings are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. nih.govresearchgate.net In the broader context of chemical science, this compound can be viewed as a versatile building block for the synthesis of more complex molecules. nih.govresearchgate.netnih.gov

The reactivity of the pyridine ring towards electrophilic and nucleophilic substitution, although different from benzene (B151609), allows for its further functionalization. jscimedcentral.com The secondary amine of the piperidine moiety can be readily derivatized through reactions such as alkylation, acylation, and arylation. nih.gov The exocyclic double bond introduces a site of reactivity, potentially allowing for addition reactions or isomerization. For instance, derivatives of this compound have been synthesized in the context of medicinal chemistry research, demonstrating its utility as a scaffold for creating libraries of related molecules. nih.gov Its application as a precursor in the synthesis of non-pharmaceutical chemical entities remains an area for exploration.

Applications in Analytical Chemistry (Excluding Biological Sample Analysis)

Pyridine-containing compounds have been investigated as fluorescent sensors for the detection of metal ions. The coordination of a metal ion to the pyridine nitrogen can lead to changes in the photophysical properties of the molecule, such as a shift in fluorescence emission or a change in quantum yield, which can be used for analytical purposes.

While there is no specific research on the use of this compound as an analytical sensor, its structure suggests potential in this area. The presence of two nitrogen atoms could allow for selective binding to certain metal ions. The development of this compound as a chemosensor would require detailed photophysical studies of both the free ligand and its metal complexes to determine its sensitivity and selectivity towards different analytes.

Considerations for Material Science Applications (e.g., Photonic Materials, Catalytic Supports)

The application of pyridine and piperidine derivatives extends into material science. Pyridine-containing polymers and MOFs have been explored for their optical and electronic properties. nih.gov The incorporation of a chromophoric group into the this compound scaffold could lead to new materials with interesting photophysical properties, such as fluorescence or phosphorescence, which are relevant for applications in photonic devices.

Furthermore, porous materials like MOFs or functionalized polymers can serve as supports for catalytic nanoparticles or single-site catalysts. The nitrogen atoms within the structure of this compound could act as anchoring sites for catalytically active metal species. A MOF or polymer synthesized from this ligand could potentially be used as a heterogeneous catalyst support, combining the structural benefits of the support with the coordinating properties of the ligand. rsc.org However, the realization of these applications would necessitate dedicated synthesis and characterization of materials incorporating this specific compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Piperidin-4-ylidenemethyl)pyridine, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is synthesized via multi-step organic reactions. A representative method involves deprotection of tert-butyl carbamate intermediates using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) at 0°C, achieving 99% yield after 30 minutes . Key steps include:

  • Precursor preparation (e.g., coupling pyridine derivatives with piperidine scaffolds).
  • Acid-mediated deprotection under inert conditions.
    • Optimization : Control temperature (<5°C) and solvent purity to minimize side reactions. Use TLC or HPLC to monitor reaction progress.

Q. How can researchers characterize the structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Analyze proton/carbon environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm, piperidine methylene groups at δ 2.5–3.0 ppm).
  • Mass Spectrometry (APCI) : Confirm molecular ion peaks (e.g., M+ = 421.2) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related pyridine derivatives .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2), respiratory sensitization (STOT SE 3) .
  • Protocols :

  • Use PPE (gloves, goggles, fume hood).
  • In case of exposure, rinse skin/eyes with water for 15 minutes; seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Approach :

  • Comparative Assays : Replicate studies using standardized cell lines (e.g., HEK-293 for receptor binding) and controls.
  • Dose-Response Analysis : Validate EC50/IC50 values across multiple replicates.
  • Structural Analog Comparison : Test derivatives (e.g., fluorophenyl or sulfonyl variants ) to isolate pharmacophore contributions.

Q. What strategies improve selectivity in reactions involving this compound to avoid by-products?

  • Methods :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalytic Systems : Employ Pd/C or Cu(I) catalysts for cross-coupling reactions, as seen in pyrimidine synthesis .
  • Temperature Gradients : Gradual warming (0°C → RT) reduces unintended cyclization .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., endocannabinoid hydrolase) using crystal structures (PDB ID: 3K7Q).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    • Validation : Compare predicted binding energies with experimental IC50 values from enzyme inhibition assays .

Q. What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature?

  • Protocols :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze degradation via HPLC .
  • pH-Dependent Studies : Use buffers (pH 1–13) to identify hydrolysis-sensitive sites (e.g., imine bonds).
  • LC-MS/MS : Detect degradation products (e.g., piperidine ring-opening derivatives) .

Contradiction Analysis & Theoretical Frameworks

Q. How do conflicting reports on the compound’s enzyme inhibition potency arise, and how can they be reconciled?

  • Root Causes : Variability in assay conditions (e.g., ATP concentration in kinase assays) or enzyme isoforms.
  • Resolution :

  • Meta-Analysis : Pool data from PubChem and NIST databases to identify trends.
  • Standardized Protocols : Adopt OECD guidelines for in vitro toxicity testing .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacokinetic properties?

  • Models :

  • Lipinski’s Rule of Five : Optimize logP (<5), molecular weight (<500 Da).
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronegativity (e.g., fluorophenyl groups ) with BBB permeability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.